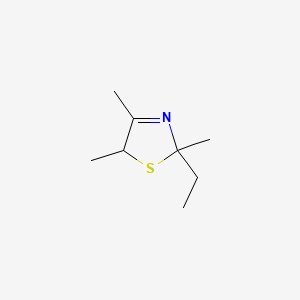
2-Ethyl-2,4,5-trimethyl-3-thiazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,4,5-trimethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family. It is known for its distinctive odor and is often used in scientific research to study fear and aversion responses in animals . The compound is a synthetic analog of a natural predator odor found in fox feces, which makes it particularly interesting for behavioral studies .
Preparation Methods
The synthesis of 2-Ethyl-2,4,5-trimethyl-3-thiazoline can be achieved through several routes. One common method involves the reaction of 2,4-dimethylthiazole-5-acetic acid with phosphorus pentoxide to induce decarboxylation . Another method involves the reaction of methyl-α-bromoethyl ketone with acetamide in the presence of phosphorus pentoxide . These methods are typically conducted under controlled laboratory conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
2-Ethyl-2,4,5-trimethyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazoline ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethyl-2,4,5-trimethyl-3-thiazoline has a wide range of applications in scientific research:
Behavioral Studies: It is widely used to study innate fear and aversion responses in rodents.
Chemistry: The compound serves as a model for studying the reactivity and stability of thiazoline derivatives.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,4,5-trimethyl-3-thiazoline involves its interaction with specific odorant receptors in the olfactory system. These receptors, including Olfr20, Olfr30, Olfr57, Olfr376, and Olfr491, are localized in the dorsal portion of the olfactory epithelium . Upon binding to these receptors, the compound activates neural pathways that lead to fear and aversion responses. The trigeminal and vagal pathways play a crucial role in mediating these effects .
Comparison with Similar Compounds
2-Ethyl-2,4,5-trimethyl-3-thiazoline can be compared with other thiazoline derivatives and similar compounds:
2-Methyl-2-thiazoline: Another potent analog that elicits similar fear responses in rodents.
2,4,5-Trimethylthiazole: A related compound with similar chemical properties but different biological activities.
Thiazole: The parent compound of thiazoline, which has a simpler structure and different reactivity.
The uniqueness of this compound lies in its strong odor and its ability to induce innate fear responses, making it a valuable tool for behavioral and neuroscience research.
Properties
CAS No. |
2289-64-7 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-ethyl-2,4,5-trimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-5-8(4)9-6(2)7(3)10-8/h7H,5H2,1-4H3 |
InChI Key |
CUKBJUCZKNWFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=C(C(S1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



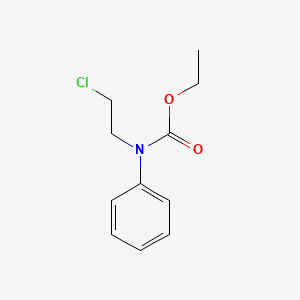

![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)



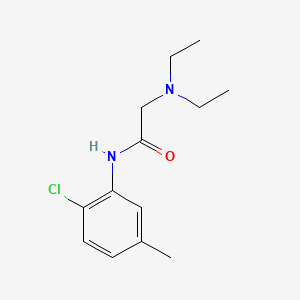
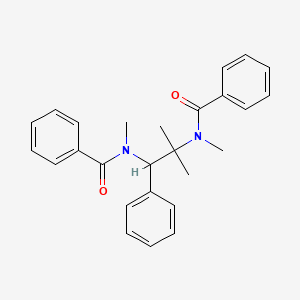


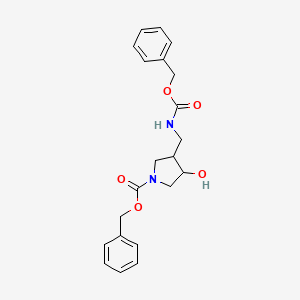

![acetic acid;(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B14752278.png)
